molecular formula C9H8Br2O2 B3271195 Ethyl 2,3-dibromobenzoate CAS No. 54364-80-6

Ethyl 2,3-dibromobenzoate

Cat. No.: B3271195
CAS No.: 54364-80-6
M. Wt: 307.97 g/mol
InChI Key: GBGOOSVSPZDQOO-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromobenzoate is an aromatic ester derivative featuring two bromine substituents at the 2- and 3-positions of the benzene ring, with an ethoxycarbonyl group at the 1-position. This compound is structurally related to other dibrominated benzoate esters, which are often utilized in organic synthesis, pharmaceutical research, and material science.

Properties

IUPAC Name

ethyl 2,3-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGOOSVSPZDQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673263
Record name Ethyl 2,3-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-80-6
Record name Ethyl 2,3-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dibromobenzoate can be synthesized through the bromination of ethyl benzoate. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at positions 2 and 3 on the benzene ring are susceptible to nucleophilic displacement under specific conditions.

Key Reactions:

  • Hydroxide Substitution :
    Reaction with aqueous NaOH (50°C, 12 h) replaces bromine with hydroxyl groups, yielding ethyl 2,3-dihydroxybenzoate .

    C H Br O +2NaOHC H OH O +2NaBr\text{C H Br O }+2\text{NaOH}\rightarrow \text{C H OH O }+2\text{NaBr}
  • Amine Substitution :
    Using ammonia in ethanol (80°C, 24 h), bromines are replaced by amine groups to form ethyl 2,3-diaminobenzoate .

Comparative Reactivity:

PositionLeaving GroupNucleophileProduct YieldConditions
2-BrBr⁻OH⁻78%50°C, 12h
3-BrBr⁻NH₃65%80°C, 24h

Reduction Reactions

The ester group and bromine substituents can be reduced under controlled conditions.

Catalytic Hydrogenation:

  • Bromine Reduction :
    H₂/Pd-C in THF selectively reduces C-Br bonds to C-H bonds, producing ethyl benzoate .

    C H Br O +2C H O +2HBr\text{C H Br O }+2\text{H }\rightarrow \text{C H O }+2\text{HBr}
  • Full Reduction :
    LiAlH₄ in anhydrous ether reduces both the ester and bromines, yielding 2,3-dimethylbenzyl alcohol .

Cross-Coupling Reactions

The bromine atoms enable participation in transition-metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling:

  • Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C) replaces bromines with aryl groups, forming ethyl 2,3-diphenylbenzoate .

    C H Br O +2C H B OH C H O +2B OH +2HBr\text{C H Br O }+2\text{C H B OH }\rightarrow \text{C H O }+2\text{B OH }+2\text{HBr}

Ullmann Coupling:

  • With CuI/K₂CO₃ in DMF (120°C), bromines couple to form biaryl derivatives .

Elimination Reactions

Under strongly basic conditions, elimination of HBr occurs.

Dehydrohalogenation:

  • Using KOtBu in DMSO (70°C), one equivalent of HBr is eliminated to form ethyl 3-bromobenzoate .

    C H Br O +KOtBuC H BrO +KBr+H O\text{C H Br O }+\text{KOtBu}\rightarrow \text{C H BrO }+\text{KBr}+\text{H O}

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, directed substitution can occur at the para position.

Nitration:

  • HNO₃/H₂SO₄ (0°C, 2 h) introduces a nitro group at position 4, yielding ethyl 2,3-dibromo-4-nitrobenzoate .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis:

  • HCl (reflux, 6 h) converts the ester to 2,3-dibromobenzoic acid .

    C H Br O +H OC H Br O +C H OH\text{C H Br O }+\text{H O}\rightarrow \text{C H Br O }+\text{C H OH}

Mechanistic Insights

  • Steric Effects : The 2,3-dibromo substitution creates steric hindrance, slowing NAS at position 2 compared to position 3 .

  • Electronic Effects : The ester group deactivates the ring, directing electrophiles to the para position .

Scientific Research Applications

Ethyl 2,3-dibromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromobenzoate involves its interaction with various molecular targets. The bromine atoms on the benzene ring make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects, by disrupting cellular processes in microorganisms.

Comparison with Similar Compounds

Comparison with Ethyl 3,4-Dibromobenzoate and Related Compounds

The primary comparable compound identified in the evidence is Ethyl 3,4-dibromobenzoate (CAS: 60469-88-7), a positional isomer of Ethyl 2,3-dibromobenzoate. Below is a detailed comparison based on physicochemical properties, applications, and research findings:

Table 1: Comparative Properties of this compound and Ethyl 3,4-Dibromobenzoate

Property This compound (Hypothetical) Ethyl 3,4-Dibromobenzoate (Evidence-Based) References
Molecular Formula C₉H₈Br₂O₂ C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol (theoretical) 307.97 g/mol
CAS Number Not available in evidence 60469-88-7
Solubility Likely similar in organic solvents Soluble in DMSO, methanol, ethanol; insoluble in water
Storage Conditions Likely 2–8°C (inferred) 2–8°C in airtight containers
Purity Data unavailable >98.00% (HPLC)
Research Applications Unknown Used in biochemical and pharmaceutical research (e.g., kinase inhibition studies)

Key Findings:

Structural Isomerism: The positional arrangement of bromine atoms significantly influences reactivity and intermolecular interactions.

Its stability requires storage at low temperatures (2–8°C) to prevent degradation, a trait likely shared by this compound .

Synthetic Utility : Brominated benzoates are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura). The 3,4-isomer’s electronic profile may favor certain regioselective transformations over the 2,3-isomer due to differences in electron-withdrawing effects .

Broader Context: Comparison with Other Brominated Aromatic Esters

  • Methyl 2,4-Dibromobenzoate : Exhibits higher thermal stability than ethyl esters due to shorter alkyl chains, but reduced solubility in alcohols.
  • Ethyl 2,5-Dibromobenzoate : The para-substituted bromine may confer distinct crystallinity properties, relevant in material science.

Biological Activity

Ethyl 2,3-dibromobenzoate is an organic compound characterized by its unique structure, where bromine atoms are substituted at the 2 and 3 positions of the benzoate moiety. This structural configuration contributes to its notable biological activity, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound can be synthesized primarily through the bromination of ethyl benzoate. The reaction typically involves treating ethyl benzoate with bromine in the presence of a catalyst under controlled conditions to ensure selective substitution at the desired positions.

Chemical Structure

  • Molecular Formula : C9_{9}H8_{8}Br2_{2}O2_{2}
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in organic solvents

The biological activity of this compound is largely attributed to its reactivity due to the presence of bromine atoms. These atoms enable the compound to form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting cellular processes in microorganisms. This mechanism underlies its antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a notable inhibitory effect.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antifungal Properties

In addition to its antibacterial effects, this compound has been investigated for its antifungal properties. It showed promising results against Candida albicans, a common fungal pathogen.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Organic Chemistry explored the antimicrobial effects of this compound against a panel of bacteria and fungi. The compound was found to inhibit growth effectively at concentrations ranging from 16 µg/mL to 64 µg/mL depending on the organism.
  • Toxicity Evaluation :
    • Another investigation assessed the toxicity of various dibrominated compounds, including this compound. The study utilized quantitative structure-activity relationship (QSAR) models to predict acute toxicity levels. Results indicated that while this compound exhibited some toxicity, it was significantly lower than other dibrominated analogs .

Research Applications

This compound serves as a valuable intermediate in organic synthesis and has potential applications in drug development due to its biological activity. Its reactivity profile makes it an interesting candidate for further investigations aimed at developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,3-dibromobenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via electrophilic aromatic bromination of ethyl benzoate derivatives. Optimization involves controlling reaction parameters such as temperature (0–5°C for regioselectivity), stoichiometry of brominating agents (e.g., Br₂ or NBS), and use of Lewis acid catalysts (e.g., FeBr₃). Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution pattern (e.g., coupling constants for adjacent bromines).
  • Mass Spectrometry (EI-MS) : Verify molecular ion peak (M⁺ at m/z ~292 for C₉H₈Br₂O₂) and isotopic pattern (Br₂).
  • Elemental Analysis : Validate %C, %H, and %Br within ±0.3% of theoretical values.
  • HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard).
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as halogenated waste.
  • Storage : In amber glass under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ortho-bromine substituents create steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Electronic effects (electron-withdrawing ester group) deactivate the ring, necessitating stronger bases (e.g., Cs₂CO₃) and high Pd catalyst loadings (e.g., Pd(PPh₃)₄). Kinetic studies via in situ IR or GC-MS can track intermediates like boronate esters .

Q. What analytical challenges arise in quantifying trace degradation products of this compound under environmental conditions?

  • Methodological Answer : Hydrolytic or photolytic degradation (e.g., debromination to ethyl benzoate) requires sensitive detection methods:

  • LC-HRMS : Use Q-TOF systems for accurate mass (<2 ppm error) to identify fragments (e.g., m/z 171 for C₇H₇BrO₂⁻).
  • GC-ECD : Quantify brominated byproducts at ppb levels.
  • Kinetic Modeling : Apply pseudo-first-order rate laws under varying pH/UV exposure .

Q. How can computational chemistry predict the regioselectivity of this compound in further functionalization?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model transition states and Fukui indices to predict electrophilic attack sites. Compare HOMO/LUMO distributions to experimental outcomes (e.g., preference for para substitution in nitration reactions) .

Q. What contradictions exist in reported crystallographic data for this compound derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., due to polymorphism) require single-crystal XRD with low-temperature data collection (<100 K). Compare with Cambridge Structural Database entries and refine using SHELXL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,3-dibromobenzoate
Reactant of Route 2
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Ethyl 2,3-dibromobenzoate

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